3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide
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Overview
Description
3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide is a complex organic compound characterized by its unique structural features This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine
Scientific Research Applications
3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and inhibition, particularly in the context of drug discovery and development.
Medicine: Its potential therapeutic properties are being explored, including its use as a precursor for developing new pharmaceuticals with anti-inflammatory or anticancer activities.
Industry: The compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers and coatings, with specific functional characteristics.
Preparation Methods
The synthesis of 3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 4-chlorophenol with methoxybenzaldehyde in the presence of a base to form the intermediate compound.
Addition of the cyano group: The intermediate is then reacted with a cyanating agent, such as sodium cyanide, under controlled conditions to introduce the cyano group.
Coupling with nitrophenylamine: The final step involves the coupling of the cyano intermediate with 2-methoxy-4-nitrophenylamine in the presence of a coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.
Chemical Reactions Analysis
3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group under suitable conditions using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl moiety, where the chlorine atom can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide can be compared with similar compounds, such as:
3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one: This compound shares structural similarities but differs in its functional groups, leading to different reactivity and applications.
N-[(2E)-3-(4-chlorophenyl)prop-2-en-1-yl]-4-methoxy-N-methylbenzenesulfonamide: Another structurally related compound with different substituents, affecting its chemical and biological properties.
Properties
IUPAC Name |
3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O6/c1-33-23-13-20(29(31)32)8-9-21(23)28-25(30)18(14-27)11-17-5-10-22(24(12-17)34-2)35-15-16-3-6-19(26)7-4-16/h3-13H,15H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHJTMNUYJVQRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)OCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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